

(1-Methyl-1H-benzoimidazol-2-yl)-hydrazine chemical properties and structure

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Compound of Interest

Compound Name: (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine

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An In-Depth Technical Guide to **(1-Methyl-1H-benzoimidazol-2-yl)-hydrazine**: A Versatile Scaffold for Drug Discovery

Authored by a Senior Application Scientist

Introduction

In the landscape of medicinal chemistry, the benzimidazole core is a privileged structure, celebrated for its presence in numerous FDA-approved therapeutics and its ability to engage with a wide range of biological targets.[1][2] When this scaffold is functionalized at the 2-position with a hydrazine moiety, and methylated at the N-1 position, we arrive at **(1-Methyl-1H-benzoimidazol-2-yl)-hydrazine**. This molecule transcends its identity as a mere chemical compound, emerging as a highly versatile and reactive building block for the synthesis of novel therapeutic agents. The introduction of the hydrazine group provides a reactive handle for extensive chemical modification, most notably for the creation of diverse hydrazone libraries.[3]

This guide offers an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of **(1-Methyl-1H-benzoimidazol-2-yl)-hydrazine**. It is designed for researchers, scientists, and drug development professionals, providing not only technical data but also the causal insights behind its synthetic utility and its role as a precursor to compounds with significant biological potential, including anticancer, anthelmintic, and antioxidant agents.[3][4]

Molecular Structure and Physicochemical Properties

The structure of **(1-Methyl-1H-benzoimidazol-2-yl)-hydrazine** features a bicyclic system where a benzene ring is fused to the 4- and 5-positions of an imidazole ring. The key functional groups are a methyl group at the N1 position of the imidazole ring and a hydrazine (-NHNH₂) group at the C2 position.

Caption: Chemical structure of **(1-Methyl-1H-benzoimidazol-2-yl)-hydrazine**.

Physicochemical Data Summary

The properties of this compound are summarized in the table below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

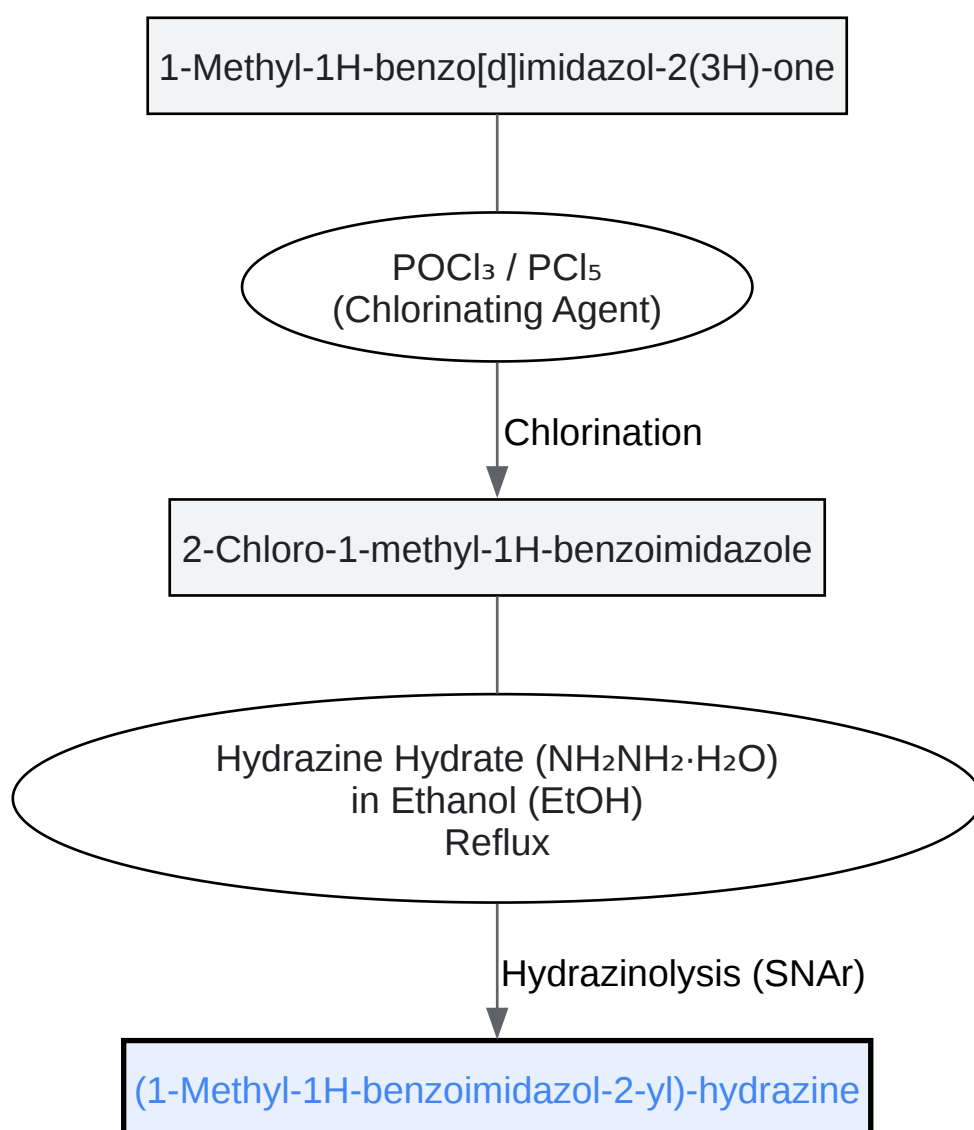
Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₀ N ₄	[5]
Molecular Weight	162.19 g/mol	PubChem
CAS Number	2865-69-2	[6]
Appearance	Typically an off-white to yellow or brown solid	N/A
Melting Point	Not consistently reported; varies with purity	N/A
Boiling Point	No data available	[5]
Solubility	Soluble in polar organic solvents like ethanol and DMF	[7][8]
pKa	The hydrazine group is basic	[9]

Synthesis and Characterization

The synthesis of **(1-Methyl-1H-benzoimidazol-2-yl)-hydrazine** is most commonly achieved through the nucleophilic substitution of a suitable leaving group at the 2-position of the 1-methylbenzimidazole core with hydrazine hydrate. A prevalent and efficient precursor is 2-chloro-1-methyl-1H-benzoimidazole.

Synthetic Workflow

The general pathway involves two main stages: the formation of the chlorinated intermediate and its subsequent hydrazinolysis.



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Phone: (601) 213-4426

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